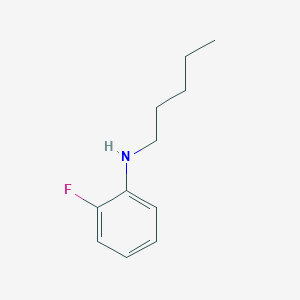

2-fluoro-N-pentylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

959275-67-3 |

|---|---|

Molecular Formula |

C11H16FN |

Molecular Weight |

181.25 g/mol |

IUPAC Name |

2-fluoro-N-pentylaniline |

InChI |

InChI=1S/C11H16FN/c1-2-3-6-9-13-11-8-5-4-7-10(11)12/h4-5,7-8,13H,2-3,6,9H2,1H3 |

InChI Key |

MPDWVNBIVBYGEN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1=CC=CC=C1F |

Origin of Product |

United States |

Context and Research Significance of 2 Fluoro N Pentylaniline

Significance of Fluorinated Aniline (B41778) Derivatives in Contemporary Chemical Research

Fluorinated aniline derivatives are a class of organic compounds that have garnered considerable attention in various scientific fields. The introduction of fluorine into the aniline structure can dramatically alter the molecule's physicochemical properties, leading to enhanced biological activity and unique applications in materials science. rsc.orgresearchgate.net

In medicinal chemistry, the presence of a fluorine atom can improve a drug's metabolic stability, bioavailability, and binding affinity to target proteins. researchgate.netresearchgate.net This is because fluorine's high electronegativity can influence the electronic environment of the entire molecule, and the carbon-fluorine bond is exceptionally strong. researchgate.netresearchgate.net Consequently, fluorinated anilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including anticancer, anti-inflammatory, antidepressant, antiviral, and antibiotic agents. rsc.org

Beyond pharmaceuticals, fluorinated aniline derivatives are integral to the development of advanced materials. They are used in the creation of polymers, liquid crystals, and other materials where enhanced stability and specific electronic properties are desired. researchgate.netmdpi.com For instance, their incorporation into hole-transporting materials has shown promise in improving the efficiency and stability of perovskite solar cells. mdpi.com The versatility of fluorinated anilines also extends to the agrochemical industry, where they are used to develop new crop protection products. researchgate.net

The synthesis of these valuable compounds is an active area of research, with efforts focused on developing more efficient, selective, and environmentally friendly methods. rsc.org Traditional methods often involve the nitration of fluorinated aromatics followed by reduction, while newer strategies explore transition-metal-catalyzed reactions and domino approaches to achieve better yields and selectivity, particularly for ortho-substituted fluoroanilines. rsc.orggoogle.com

Rationale for Comprehensive Investigation of 2-fluoro-N-pentylaniline

The specific compound, this compound, is an organic molecule featuring a fluorine atom at the second position of an N-pentyl-substituted aniline ring. evitachem.com Its structure is a prime candidate for in-depth study due to the unique combination of the ortho-fluoro substitution and the N-pentyl group.

The ortho-positioning of the fluorine atom is of particular interest. The synthesis of ortho-fluoroanilines has been historically challenging, making any accessible compound with this feature valuable for further research. rsc.org The fluorine atom in this position can influence the conformation and basicity of the amine group, which in turn can affect its interaction with biological targets or its properties within a larger material structure.

The N-pentyl group, a five-carbon alkyl chain, introduces lipophilicity to the molecule. This property is crucial for applications in medicinal chemistry, as it can enhance the molecule's ability to cross cell membranes. The interplay between the electron-withdrawing fluorine atom and the lipophilic pentyl chain can lead to a unique pharmacological profile.

Given the established importance of fluorinated anilines, a detailed investigation into this compound is warranted to fully understand its chemical reactivity, physical properties, and potential applications. This knowledge can contribute to the design of new drugs, advanced materials, and agrochemicals.

Current Research Landscape and Unaddressed Questions Regarding this compound

Currently, the available information on this compound in peer-reviewed literature is limited. While its synthesis is achievable, detailed studies on its biological activities and material science applications are not extensively documented. evitachem.com The primary focus of existing research has been on the synthesis and characterization of fluorinated anilines more broadly. rsc.orggoogle.com

Several key questions regarding this compound remain unanswered:

Detailed Physicochemical Properties: While basic properties can be predicted, a comprehensive experimental determination of its pKa, solubility in various solvents, and crystallographic structure is needed.

Biological Activity Profile: There is a lack of systematic screening of this compound against various biological targets to identify potential therapeutic applications.

Reactivity and Synthetic Utility: A thorough exploration of its reactivity in various chemical transformations would establish its utility as a building block in organic synthesis.

Material Properties: Investigations into its potential use in polymers, liquid crystals, or as a component in electronic materials have not been reported.

Scope and Objectives of Advanced Research on this compound

To address the existing knowledge gaps, a focused research program on this compound is proposed with the following scope and objectives:

Scope: The research will encompass the synthesis, purification, and comprehensive characterization of this compound. It will also include an evaluation of its biological activity and an exploration of its potential in materials science.

Objectives:

Optimized Synthesis and Characterization: To develop and optimize a high-yield synthetic route for this compound and to fully characterize the compound using modern spectroscopic and analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography).

Physicochemical Profiling: To experimentally determine key physicochemical parameters such as pKa, logP, and solubility.

Biological Screening: To conduct a broad-based biological screening of this compound to identify any potential activity in areas such as oncology, infectious diseases, and inflammation.

Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate a series of analogues to establish preliminary structure-activity relationships.

Materials Science Applications: To investigate the incorporation of this compound into polymers or other materials to assess its impact on their thermal and electronic properties.

By systematically addressing these objectives, a comprehensive understanding of this compound can be achieved, potentially unlocking its value as a novel scaffold in drug discovery or as a functional component in new materials.

Advanced Synthetic Methodologies for 2 Fluoro N Pentylaniline

Strategic Design of Precursors and Starting Materials

The successful synthesis of 2-fluoro-N-pentylaniline hinges on the careful selection and design of its precursors. The primary starting materials typically consist of a fluorinated aromatic ring and a source for the pentylamino group.

Common precursors for the fluorinated aniline (B41778) core include:

1-Fluoro-2-nitrobenzene (B31998): This is a versatile precursor where the nitro group can be reduced to an amine after the introduction of the pentyl group.

2-Fluoroaniline (B146934): This allows for direct N-alkylation with a pentyl halide or reductive amination with pentanal.

2-Fluorobenzaldehyde (B47322) or 2-Fluorobenzoic acid derivatives: These can be used in reductive amination protocols. libretexts.org

Halogenated arenes like 1-bromo-2-fluorobenzene (B92463) or 1-chloro-2-fluorobenzene: These are suitable for palladium-catalyzed cross-coupling reactions.

The choice of the pentylating agent is also crucial and can include:

Pentyl halides (e.g., pentyl bromide): Used in nucleophilic substitution reactions.

Pentanal: Used in reductive amination.

Pentanol (B124592): Can be used in "borrowing hydrogen" or hydrogen autotransfer reactions. rug.nlcore.ac.uk

The strategic placement of the fluorine atom at the ortho position influences the reactivity of the aromatic ring and the nitrogen atom due to its electron-withdrawing inductive effect. This effect can impact reaction rates and the choice of catalytic systems.

Direct Carbon-Nitrogen Bond Formation Strategies for this compound

Several synthetic strategies can be employed to form the crucial C-N bond in this compound.

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution (SNAr) is a potential pathway, particularly when starting with a highly activated fluorinated ring. For instance, reacting 1-fluoro-2-nitrobenzene with pentylamine could be a viable route. The strong electron-withdrawing nitro group activates the ring towards nucleophilic attack by the amine. A subsequent reduction of the nitro group would yield the target compound. A similar strategy has been demonstrated in the synthesis of N-(4-chlorophenyl)-2-nitroaniline from 1-fluoro-2-nitrobenzene and 4-chloroaniline. thieme-connect.de

| Reactants | Reagents/Conditions | Product | Yield |

| 1-Fluoro-2-nitrobenzene, Pentylamine | Base (e.g., K2CO3), High Temperature | N-pentyl-2-nitroaniline | Varies |

| N-pentyl-2-nitroaniline | Reducing agent (e.g., Fe/HCl, H2/Pd-C) | This compound | Varies |

This table represents a generalized SNAr approach; specific conditions for this compound may need optimization.

Reductive Amination Protocols Utilizing 2-fluorobenzaldehyde or 2-fluorobenzoic acid derivatives

Reductive amination offers a direct and efficient method for synthesizing N-alkylanilines. masterorganicchemistry.com This process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. libretexts.org

For the synthesis of this compound, this could involve:

Reacting 2-fluoroaniline with pentanal: This is a common approach where the imine formed is subsequently reduced.

Reacting 2-fluorobenzaldehyde with pentylamine: The resulting imine is then reduced to the final product.

A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)3]. masterorganicchemistry.comorganicchemistrytutor.com Sodium cyanoborohydride is often preferred as it is selective for the reduction of the iminium ion over the carbonyl group. masterorganicchemistry.com

| Carbonyl Compound | Amine | Reducing Agent | Product |

| Pentanal | 2-Fluoroaniline | NaBH3CN | This compound |

| 2-Fluorobenzaldehyde | Pentylamine | NaBH(OAc)3 | This compound |

This table illustrates possible reductive amination pathways.

Palladium-Catalyzed Cross-Coupling Amination of Halogenated Arenes

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the synthesis of arylamines. cmu.eduorganic-chemistry.org This method involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base.

For the synthesis of this compound, this would typically involve the coupling of a 2-fluoroaryl halide (e.g., 1-bromo-2-fluorobenzene or 1-chloro-2-fluorobenzene) with pentylamine. The choice of ligand for the palladium catalyst is critical for the success of these reactions and can influence reaction efficiency and scope. cmu.edu For instance, the use of specific phosphine (B1218219) ligands can enable the coupling of even less reactive aryl chlorides. organic-chemistry.org A similar synthesis of 2-methyl-N-pentylaniline from 2-chlorotoluene (B165313) and pentylamine has been reported with high yield using a palladium catalyst. thieme-connect.de

| Aryl Halide | Amine | Catalyst System (Example) | Base | Product |

| 1-Bromo-2-fluorobenzene | Pentylamine | Pd(OAc)2 / BINAP | NaOtBu | This compound |

| 1-Chloro-2-fluorobenzene | Pentylamine | Pd2(dba)3 / Xantphos | K3PO4 | This compound |

This table provides examples of potential catalyst systems for the Buchwald-Hartwig amination.

Alternative and Emerging Synthetic Pathways for Aniline Derivatives

Recent advancements have led to new methods for the synthesis of N-substituted arylamines. One such approach is the direct reductive cross-coupling of nitroarenes, which avoids the need for pre-formed anilines, thereby improving step economy. rsc.org This method involves the reaction of a nitroarene with various coupling partners in the presence of a reducing agent.

Another emerging area is the use of "borrowing hydrogen" or hydrogen autotransfer catalysis. rug.nlcore.ac.uk In this approach, an alcohol (e.g., pentanol) is temporarily oxidized to an aldehyde in situ by a transition metal catalyst. This aldehyde then reacts with an amine (e.g., 2-fluoroaniline) to form an imine, which is subsequently reduced by the hydrogen that was "borrowed" from the alcohol, regenerating the catalyst and producing the N-alkylated amine and water as the only byproduct. rug.nlcore.ac.uk Ruthenium and iridium complexes are often used as catalysts for this transformation. rug.nlcore.ac.uk

Iron-catalyzed C-H amination of arenes is another novel strategy that allows for the direct formation of N-alkylanilines from simple arenes, offering a highly atom-economical route. researchgate.net

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors to consider include:

Catalyst and Ligand: In palladium-catalyzed reactions, the choice of both the palladium precursor and the phosphine ligand is critical. Ligand screening is often necessary to identify the optimal combination for a specific substrate pairing. cmu.edu

Base: The strength and solubility of the base can significantly impact the reaction rate and yield in cross-coupling reactions. Common bases include sodium tert-butoxide, potassium phosphate, and cesium carbonate.

Solvent: The choice of solvent can affect the solubility of reactants and the stability of the catalyst. Toluene (B28343), dioxane, and THF are commonly used solvents for these types of reactions.

Temperature: Reaction temperatures need to be carefully controlled. While higher temperatures can increase reaction rates, they may also lead to side reactions and catalyst decomposition.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time to maximize product formation and minimize byproduct formation.

For reductive amination, the pH of the reaction medium can be a critical parameter, especially when using ammonia (B1221849) or primary amines, to favor the formation of the desired product over side products. organic-chemistry.org

Considerations for Scale-Up Synthesis and Industrial Applicability

The industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. Key considerations include the choice of synthetic route, catalyst selection and cost, process safety, and waste management.

Synthetic Route Selection:

For large-scale synthesis, the choice between methods like Buchwald-Hartwig amination and reductive amination is critical.

Buchwald-Hartwig Amination: This method offers high yields and functional group tolerance under relatively mild conditions. wikipedia.orgnumberanalytics.com However, the cost and availability of the palladium catalyst and specialized phosphine ligands can be a significant factor in industrial-scale production. numberanalytics.comlibretexts.org The need for an inert atmosphere to prevent catalyst deactivation adds to the operational complexity and cost. libretexts.org

Reductive Amination: This approach often utilizes more economical reagents and catalysts. uni-bayreuth.deorganic-chemistry.org The "borrowing hydrogen" or "hydrogen auto-transfer" strategy, a type of reductive amination, is particularly attractive for industrial applications as it can use alcohols, which are readily available and relatively inexpensive starting materials. rug.nlcore.ac.uk This method can also be performed using heterogeneous catalysts, which simplifies catalyst recovery and reuse, a crucial aspect of sustainable industrial processes. researchgate.netmdpi.com

Catalyst and Reagent Economics:

The cost of catalysts and reagents is a primary driver in industrial synthesis.

| Parameter | Buchwald-Hartwig Amination | Reductive Amination |

| Catalyst | Palladium-based (e.g., Pd(OAc)₂, [{Pd(cinnamyl)Cl}₂]) with phosphine ligands (e.g., BINAP, Mor-DalPhos) | Transition metal-based (e.g., Ru, Ir, Co, Ni) or metal-free options |

| Cost | High, due to precious metals and complex ligands | Generally lower, especially with earth-abundant metals like iron or nickel |

| Reagents | Aryl halides (e.g., 1-fluoro-2-halobenzene), n-pentylamine, strong bases (e.g., Cs₂CO₃) | 2-fluorobenzaldehyde or 2-fluoroanisole (B128887) and n-pentylamine, with a reducing agent (e.g., NaBH₃CN, H₂) or an alcohol as the alkylating agent |

Process Safety and Environmental Considerations:

Industrial-scale reactions necessitate a thorough evaluation of safety and environmental impact.

Solvent and Reagent Handling: The use of flammable solvents like toluene or THF requires robust safety infrastructure to manage fire and explosion risks. libretexts.orgnih.gov The toxicity of certain reagents and intermediates must also be addressed through appropriate handling procedures and personal protective equipment.

Waste Management: The generation of stoichiometric amounts of byproducts, such as salts from the base used in Buchwald-Hartwig amination, requires efficient waste treatment and disposal protocols. rug.nl Catalytic methods, particularly those using heterogeneous catalysts, are advantageous as they often generate less waste and allow for catalyst recycling. researchgate.netmdpi.com

Reaction Conditions: High-pressure hydrogenation steps in some reductive amination protocols require specialized reactors and stringent safety monitoring to prevent accidents. uni-bayreuth.de

The selection of a specific synthetic route for industrial production will ultimately depend on a holistic assessment of these factors, balancing the need for high yield and purity with economic viability, safety, and environmental responsibility.

Advanced Purification and Isolation Techniques for High-Purity this compound

Achieving high purity for this compound is essential for its use in applications such as pharmaceutical synthesis and materials science. numberanalytics.com Advanced purification and isolation techniques are employed to remove unreacted starting materials, catalysts, byproducts, and other impurities.

Chromatographic Methods:

Column chromatography is a widely used and effective method for purifying this compound on a laboratory scale and can be adapted for larger scales.

Silica (B1680970) Gel Chromatography: This is a standard technique for separating the product from less polar or more polar impurities. A common mobile phase involves a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexanes or pentane. rug.nlsemanticscholar.org The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product, and finally, more polar byproducts.

Preparative Thin-Layer Chromatography (TLC): For smaller quantities or for isolating minor components, preparative TLC on silica gel plates can be utilized. rsc.org

Distillation:

For compounds that are thermally stable, distillation can be an effective and scalable purification method.

Vacuum Distillation: Since this compound has a relatively high boiling point, vacuum distillation is employed to lower the boiling temperature and prevent thermal decomposition. This technique is particularly useful for removing non-volatile impurities such as catalyst residues and salts. semanticscholar.org

Extraction and Washing:

Liquid-liquid extraction is a fundamental step in the work-up and initial purification of the crude product.

Aqueous Work-up: After the reaction, the mixture is typically diluted with an organic solvent and washed with water or brine to remove water-soluble impurities, such as salts and some polar byproducts. rsc.orgustc.edu.cn

Acid-Base Extraction: The basic nature of the aniline nitrogen allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to protonate the amine, transferring it to the aqueous phase. The aqueous layer is then separated, basified, and the purified amine is extracted back into an organic solvent. This method is effective for removing non-basic impurities.

Crystallization:

If the product or a salt derivative is a solid at room temperature, crystallization can be a highly effective method for achieving high purity. This technique relies on the differential solubility of the desired compound and impurities in a given solvent system at different temperatures.

Purity Analysis:

The purity of the isolated this compound is typically assessed using a combination of analytical techniques:

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are used to confirm the chemical structure and identify any organic impurities. rsc.org |

| Mass Spectrometry (MS) | Confirms the molecular weight of the product. rsc.org |

| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the final product by separating it from any remaining impurities. |

| Gas Chromatography (GC) | Can be used to assess purity, particularly for volatile impurities. |

The choice and sequence of these purification techniques will depend on the specific impurities present in the crude product, which in turn is determined by the synthetic method employed. A multi-step purification process combining extraction, chromatography, and potentially distillation is often necessary to achieve the desired high purity of this compound.

Comprehensive Spectroscopic and Structural Elucidation of 2 Fluoro N Pentylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of magnetically active nuclei.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy of 2-fluoro-N-pentylaniline reveals distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region typically displays complex multiplets due to proton-proton and proton-fluorine couplings. The protons on the pentyl chain exhibit characteristic chemical shifts and splitting patterns. For instance, the methylene (B1212753) group attached to the nitrogen atom (N-CH₂) appears as a triplet, while the terminal methyl group (CH₃) also presents as a triplet. The remaining methylene groups of the pentyl chain show overlapping multiplets. ustc.edu.cn

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 – 7.13 | m | 2H | Aromatic H |

| 6.73 – 6.66 | m | 1H | Aromatic H |

| 6.65 – 6.55 | m | 2H | Aromatic H, NH |

| 3.11 | t | 2H | N-CH₂ |

| 1.66 – 1.57 | m | 2H | N-CH₂-CH₂ |

| 1.45 – 1.24 | m | 4H | -(CH₂)₂-CH₃ |

| 0.90 | t | 3H | -CH₃ |

Note: Data presented is a representative example and may vary based on solvent and experimental conditions. "m" denotes a multiplet and "t" denotes a triplet. ustc.edu.cn

¹³C NMR for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum will show distinct signals for each unique carbon atom in this compound. The carbon atom attached to the fluorine atom (C-F) will exhibit a large coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of organofluorine compounds. The aromatic carbons will appear in the downfield region, while the aliphatic carbons of the pentyl group will be in the upfield region.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 148.5 | Aromatic C-N |

| 129.3 | Aromatic CH |

| 117.2 | Aromatic CH |

| 112.9 | Aromatic CH |

| 44.2 | N-CH₂ |

| 31.9 | N-CH₂-CH₂ |

| 29.4 | -CH₂- |

| 22.8 | -CH₂-CH₃ |

| 14.2 | -CH₃ |

Note: The signal for the carbon attached to fluorine is not explicitly listed but would be identifiable by its characteristic coupling. Data is representative. ustc.edu.cn

¹⁹F NMR for Fluorine Resonance and Coupling Interactions

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. huji.ac.ilbiophysics.org For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. Furthermore, the signal will be split into a multiplet due to coupling with neighboring aromatic protons (H-F coupling). huji.ac.il

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the complex NMR spectra of this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edue-bookshelf.de It would confirm the connectivity within the pentyl chain and help to assign the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educreative-biostructure.com This is crucial for assigning the specific ¹³C signals to their corresponding protons on both the aromatic ring and the pentyl chain.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C couplings). sdsu.edue-bookshelf.de HMBC is particularly useful for connecting the pentyl group to the aniline (B41778) ring by showing a correlation between the N-CH₂ protons and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly bonded. researchgate.netharvard.edu This can help to confirm the spatial arrangement of the pentyl chain relative to the aromatic ring.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands.

Table 3: FTIR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3400 | N-H stretch |

| ~3050 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch |

| ~1600 | Aromatic C=C stretch |

| ~1500 | N-H bend |

| ~1250 | C-N stretch |

| ~1200 | C-F stretch |

Note: These are approximate values and can vary. The presence of these bands confirms the key functional groups of the molecule. researchgate.netresearchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. rsc.orgrsc.org For this compound (C₁₁H₁₆FN), the calculated exact mass can be compared to the experimentally measured value to confirm the molecular formula with high accuracy.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 182.1340 | Experimental value |

Note: The "Found m/z" would be the experimentally determined value, which is expected to be very close to the calculated value, confirming the molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. uba.ar The absorption of this energy promotes electrons from a ground electronic state to a higher energy excited state. nepjol.infoadpcollege.ac.in The structure of this compound contains a substituted benzene (B151609) ring (aniline chromophore) with non-bonding electrons on the nitrogen atom and pi-electrons within the aromatic system. These features give rise to characteristic electronic transitions.

The primary electronic transitions expected for this compound are π → π* and n → π*. adpcollege.ac.in

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems like the benzene ring in this compound exhibit strong π → π* absorptions. msu.edu For benzene itself, these appear as a very strong band near 180 nm, a weaker one at 200 nm, and a much weaker, structured band around 254 nm. msu.edu The presence of substituents—the fluorine atom and the N-pentylamino group—on the benzene ring will shift the position and alter the intensity of these absorption maxima.

n → π Transitions:* This type of transition promotes an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital of the aromatic ring. adpcollege.ac.in These transitions are typically of lower energy (occur at longer wavelengths) and are significantly less intense than π → π* transitions. msu.eduupi.edu For saturated compounds with lone pairs, like amines, n → σ* transitions can also occur, but these generally require higher energy and absorb at shorter wavelengths, often below the typical 200-700 nm range of UV-Vis spectrometers. adpcollege.ac.in

| Expected Electronic Transitions for this compound |

| Transition Type |

| π → π |

| n → π |

| Nature of Transition |

| Excitation of an electron from a π bonding orbital of the aromatic ring to a π* antibonding orbital. |

| Excitation of a non-bonding electron from the nitrogen lone pair to a π* antibonding orbital of the aromatic ring. |

| Expected Wavelength Region |

| Shorter wavelength (typically < 280 nm). upi.edu |

| Longer wavelength (typically > 280 nm). upi.edu |

| Expected Intensity (Molar Absorptivity, ε) |

| High (ε > 1,000). msu.edu |

| Low (ε < 1,000). msu.edu |

Single Crystal X-ray Diffraction Analysis (if applicable) for Solid-State Structure

A review of the current scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), indicates that a single-crystal X-ray diffraction structure for this compound has not been reported. doi.orgnih.govrsc.org Therefore, definitive experimental data on its solid-state conformation and packing is not available.

If a suitable single crystal of this compound were to be grown and analyzed, the resulting data would provide invaluable insight into its molecular geometry. It would confirm the planarity of the aromatic ring, the specific bond lengths and angles of the N-pentyl chain, and the orientation of the substituents relative to the ring.

Chromatographic Purity Assessment Techniques (HPLC, GC)

Chromatography is a fundamental technique for separating and analyzing the components of a mixture, making it essential for assessing the purity of chemical compounds. tricliniclabs.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common and powerful chromatographic methods used for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. tricliniclabs.com For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is highly suitable. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a more polar solvent mixture. scielo.brresearchgate.net Purity is typically determined by injecting a solution of the compound and observing the resulting chromatogram; a pure compound should ideally yield a single major peak at a characteristic retention time. The area of this peak is proportional to the concentration of the compound.

A plausible HPLC method for the purity analysis of this compound is detailed in the table below.

| Hypothetical HPLC Method Parameters for this compound Analysis |

| Parameter |

| Column |

| Mobile Phase |

| Flow Rate |

| Detection |

| Injection Volume |

| Column Temperature |

| Value/Description |

| RP C18, 250 mm x 4.6 mm, 5 µm particle size. scielo.brresearchgate.net |

| Isocratic or gradient mixture of Acetonitrile (B52724) and Water. scielo.brejgm.co.uk |

| 1.0 mL/min. scielo.brejgm.co.uk |

| PDA or UV Detector at a wavelength corresponding to a π → π* transition (e.g., 254 nm). ejgm.co.uk |

| 10-20 µL. ejgm.co.uk |

| Ambient or controlled (e.g., 25-30 °C). scielo.br |

Gas Chromatography (GC)

Gas chromatography is a separation technique used for volatile and thermally stable compounds. libretexts.org The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase. tricliniclabs.com Separation occurs based on the compound's boiling point and its interactions with the stationary phase. N-alkylanilines are amenable to GC analysis. google.comgoogle.com

The purity of this compound can be assessed by GC, where a single sharp peak would indicate a high degree of purity. A flame ionization detector (FID) is a common general-purpose detector, while a nitrogen-phosphorus detector (NPD) would offer higher selectivity and sensitivity for this nitrogen-containing analyte. A hypothetical GC method is outlined below.

| Hypothetical GC Method Parameters for this compound Analysis |

| Parameter |

| Column |

| Carrier Gas |

| Inlet Temperature |

| Temperature Program |

| Detector |

| Injection Mode |

| Value/Description |

| Capillary column, e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column. chromatographyonline.com |

| Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min). libretexts.orgchromatographyonline.com |

| 250 °C. chromatographyonline.com |

| Initial temp 100 °C, ramp at 10 °C/min to 250 °C, hold for 5 min. rsc.org |

| Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD). rsc.org |

| Split (e.g., 20:1 ratio) to handle a concentrated sample. chromatographyonline.com |

Reactivity and Transformation Studies of 2 Fluoro N Pentylaniline

Electrophilic Aromatic Substitution Reactions on the Fluorinated Phenyl Ring

The reactivity of the aromatic ring in 2-fluoro-N-pentylaniline towards electrophiles is governed by the electronic effects of its two substituents: the N-pentylamino group (-NHC₅H₁₁) and the fluorine atom (-F).

The N-pentylamino group is a potent activating group and an ortho, para-director. Its nitrogen atom donates electron density to the benzene (B151609) ring through the resonance effect (+M), increasing the nucleophilicity of the ring, particularly at the positions ortho and para to it.

When both substituents are considered, the powerful activating and directing effect of the N-pentylamino group dominates. Therefore, electrophilic aromatic substitution is strongly directed to the positions ortho and para to the amino group. The C2 position is blocked by fluorine, and the C6 position (ortho) is sterically hindered by the adjacent N-pentylamino group. Consequently, the primary site for electrophilic attack is predicted to be the C4 position (para to the amino group and meta to the fluorine). A secondary product from substitution at the C6 position might be formed in smaller quantities.

For instance, in the Friedel-Crafts alkylation of 2-haloanilines, it has been noted that the reaction can be challenging due to the deactivating effect of the halogen and the potential for the Lewis acid catalyst to form a complex with the amino group, further reducing the ring's reactivity. google.com A patent describing the isopropylation of 2-fluoroaniline (B146934) showed that the major product was 2-fluoro-4-isopropylaniline, which supports the directing effect of the amino group to the para position. google.com

Nucleophilic Reactivity at the Nitrogen Center of this compound

The nitrogen atom of the secondary amine in this compound possesses a lone pair of electrons, making it a nucleophilic center capable of reacting with various electrophiles.

Acylation and Sulfonylation Reactions

This compound is expected to react readily with acylating agents like acyl chlorides or acid anhydrides to form the corresponding amides. For example, reaction with acetyl chloride would yield N-(2-fluorophenyl)-N-pentylacetamide. Similarly, reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base would produce the corresponding sulfonamide. idc-online.com These reactions are fundamental transformations for secondary amines.

Alkylation and Arylation Reactions

The nitrogen center can be further alkylated by reacting this compound with alkyl halides. This reaction would lead to the formation of a tertiary amine. However, such reactions can sometimes lead to overalkylation, resulting in the formation of a quaternary ammonium (B1175870) salt, especially with highly reactive alkylating agents like methyl iodide. sit.edu.cn The synthesis of N-alkylanilines can also be achieved via the catalytic N-alkylation of anilines with alcohols, a process known as the "borrowing hydrogen" methodology. rug.nlresearchgate.net

Formation of Schiff Bases and Imines

As a secondary amine, this compound does not form stable Schiff bases (imines) through direct condensation with aldehydes or ketones in the same way primary amines do. The reaction of a secondary amine with a carbonyl compound typically leads to the formation of an enamine, provided the aldehyde or ketone has an α-hydrogen. This reaction proceeds through an initial addition to form an unstable carbinolamine intermediate, which then dehydrates.

Metal-Catalyzed Functionalization and Derivatization

Modern synthetic chemistry often employs metal catalysts to achieve transformations that are otherwise difficult.

Direct C-H Activation and Functionalization

Direct C-H activation is a powerful tool for creating new bonds by targeting otherwise unreactive carbon-hydrogen bonds. sigmaaldrich.com In the context of this compound, the amino group can act as a directing group, facilitating the metal-catalyzed functionalization of an adjacent C-H bond. This could potentially occur at the ortho C-H bond of the phenyl ring (C6) or at a C-H bond on the N-pentyl group, typically at the α-carbon. Research on N-alkylanilines has demonstrated that palladium-catalyzed oxidative C-H activation can lead to the formation of functionalized indole (B1671886) derivatives. rsc.org Other studies have shown that reversible ortho-metalation of the aryl ring can occur during catalytic processes involving N-alkyl arylamines. acs.org However, no specific studies detailing the direct C-H activation of this compound have been identified in the surveyed literature.

Modification via Cross-Coupling Strategies

The structure of this compound, featuring a secondary amine and a fluorinated aromatic ring, allows for its modification through various palladium-catalyzed cross-coupling reactions. These methods are fundamental for constructing carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, enabling the synthesis of complex molecular frameworks. uni-rostock.dewikipedia.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a premier method for forming C-N bonds and is highly applicable to secondary amines like this compound. wikipedia.orgorganic-chemistry.org In this reaction, the N-H bond of the amine couples with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This allows for the synthesis of triaryl- or diarylalkylamines. The reaction's efficiency is influenced by the choice of catalyst system and the electronic properties of the substrates. The presence of the electron-withdrawing fluorine atom on the aniline (B41778) ring can impact the nucleophilicity of the amine, potentially requiring tailored ligand systems for optimal reactivity. nih.govberkeley.edu

Suzuki-Miyaura Coupling: While the C-F bond in this compound is generally robust and less reactive in standard cross-coupling conditions, the aromatic ring can be functionalized to participate in Suzuki-Miyaura reactions. smolecule.com For instance, regioselective halogenation (e.g., bromination or iodination) of the aniline ring provides a handle for subsequent palladium-catalyzed coupling with various boronic acids or esters. This two-step sequence allows for the introduction of new aryl or vinyl substituents onto the aromatic core, leading to highly functionalized aniline derivatives. acs.orgresearchgate.net The choice of palladium precursor and ligand is critical for achieving high yields and preventing side reactions. nih.govlibretexts.org

The table below summarizes typical catalyst systems employed for these transformations, derived from studies on related aniline and aryl fluoride (B91410) substrates.

Table 1: Representative Catalyst Systems for Cross-Coupling Reactions

| Coupling Reaction | Palladium Source | Ligand | Base | Typical Substrate for Coupling |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, RuPhos, DavePhos | NaOtBu, K₃PO₄, Cs₂CO₃ | Aryl Bromide, Aryl Chloride |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | SPhos, XPhos, P(t-Bu)₃ | K₂CO₃, K₃PO₄, CsF | Arylboronic Acid, Arylboronic Ester |

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity: The regiochemical outcome of reactions on the aromatic ring of this compound, particularly in electrophilic aromatic substitution, is governed by the directing effects of its two substituents: the N-pentylamino group and the fluorine atom. youtube.com

N-Pentylamino Group (-NHC₅H₁₁): This is a powerful activating group due to the nitrogen's lone pair of electrons, which can be donated into the aromatic ring through resonance. It is a strong ortho, para-director.

Fluorine Atom (-F): Fluorine is an anomaly among halogens. It is an electronegative atom and deactivates the ring towards electrophilic attack via the inductive effect. However, its lone pairs can participate in resonance, making it an ortho, para-director. youtube.com

In a competitive scenario, the strongly activating N-pentylamino group dominates the directing effect. sci-hub.se Therefore, incoming electrophiles are directed primarily to the positions ortho and para to the amino group, which correspond to C6 and C4, respectively. Substitution at C4 is generally favored over C6 due to reduced steric hindrance. The positions ortho to the fluorine (C1 and C3) are significantly less favored due to the combined deactivating inductive effect of fluorine and the steric bulk of the adjacent amino group.

Table 2: Analysis of Regioselectivity in Electrophilic Aromatic Substitution

| Position | Relation to -NHC₅H₁₁ | Relation to -F | Predicted Reactivity | Rationale |

|---|---|---|---|---|

| C3 | meta | ortho | Low | Electronically disfavored by the amino group. |

| C4 | para | meta | High (Major Product) | Strong resonance activation from the amino group; sterically accessible. |

| C5 | meta | para | Moderate | Some activation from fluorine but electronically disfavored by the amino group. |

| C6 | ortho | - | Moderate (Minor Product) | Strong resonance activation from the amino group, but sterically hindered. |

Stereoselectivity: The parent molecule, this compound, is achiral. Stereoselectivity becomes a relevant consideration only in reactions that create a new stereocenter. For example, if a derivative of this compound containing a prochiral group were to undergo an addition reaction, the formation of one stereoisomer over another would be possible. However, specific studies detailing such stereoselective reactions on this compound are not prevalent in the current literature.

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing conditions and predicting outcomes. The mechanism of the Buchwald-Hartwig amination is well-studied and provides a representative example of the transformations this compound can undergo. wikipedia.org

The catalytic cycle is generally accepted to proceed through the following key steps: syr.edu

Oxidative Addition: A low-valent palladium(0) complex, formed in situ, reacts with an aryl halide (Ar-X), inserting into the carbon-halogen bond to form a palladium(II) intermediate.

Amine Coordination and Deprotonation: The secondary amine, this compound, coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The low basicity of fluoroalkylamines can influence this step. nih.gov

Reductive Elimination: This is the product-forming step where a new C-N bond is formed, yielding the tri-substituted amine product. The palladium(0) catalyst is regenerated in the process and can re-enter the catalytic cycle. escholarship.orgorganic-chemistry.org

An unproductive side reaction can involve beta-hydride elimination from the amide, which would lead to a hydrodehalogenated arene and an imine. wikipedia.org The choice of a bulky phosphine ligand often helps to promote the desired reductive elimination over this side pathway.

Synthesis of Complex Molecular Architectures and Functionalized Derivatives

The reactivity profile of this compound makes it a valuable starting material for the synthesis of more complex and functionalized molecules with potential applications in medicinal chemistry and materials science. evitachem.comscispace.com The cross-coupling and substitution reactions discussed previously are key tools for this purpose.

Derivative Synthesis Strategies:

N-Arylation: Using the Buchwald-Hartwig reaction, the nitrogen atom can be further arylated. Reacting this compound with various substituted aryl halides can generate a library of N-aryl-N-pentyl-2-fluoroaniline derivatives. These triamine structures are common motifs in functional materials.

C-Arylation via Halogenation: A two-step process involving initial regioselective bromination at the C4 position, followed by a Suzuki-Miyaura coupling, can be used to introduce a wide variety of aryl or heteroaryl groups. This strategy allows for the construction of complex biaryl scaffolds. smolecule.comacs.org

Ligand Synthesis: The aniline moiety can serve as a foundation for building multidentate ligands. For example, condensation with dicarbonyl compounds can yield Schiff base ligands, and further functionalization can lead to pincer-type ligands for catalysis. nih.govchemistryviews.org

The table below outlines examples of complex derivatives that can be synthesized from this compound.

Table 3: Potential Functionalized Derivatives from this compound

| Target Derivative Structure | Synthetic Strategy | Key Reactions | Potential Application Area |

|---|---|---|---|

| N-(2-fluorophenyl)-N-pentyl-4'-methylbiphenyl-4-amine | Sequential C-N and C-C coupling | Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling | Organic Electronics |

| 4-Bromo-2-fluoro-N-pentylaniline | Electrophilic aromatic substitution | Electrophilic Bromination | Synthetic Intermediate |

| 4-(Thiophen-2-yl)-2-fluoro-N-pentylaniline | Halogenation followed by C-C coupling | Bromination, Suzuki-Miyaura Coupling | Medicinal Chemistry Scaffold |

| N,N'-bis(2-fluorophenyl)-N,N'-dipentyl-1,4-phenylenediamine | Double Buchwald-Hartwig coupling | Buchwald-Hartwig Amination | Polymer Chemistry |

Computational and Theoretical Investigations of 2 Fluoro N Pentylaniline

Quantum Chemical Calculations of Electronic Structure

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For 2-fluoro-N-pentylaniline, the HOMO is expected to be localized predominantly on the aniline (B41778) moiety, specifically the nitrogen atom and the aromatic ring, due to the electron-donating nature of the amino group. The LUMO is anticipated to be distributed over the aromatic ring, with some influence from the electronegative fluorine atom. The energy of these orbitals dictates the molecule's behavior as a nucleophile (HOMO-driven) or an electrophile (LUMO-driven).

Illustrative Data: Predicted FMO Properties

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | -5.5 to -6.0 | Indicates the energy of the highest occupied molecular orbital, reflecting the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 to 0.0 | Represents the energy of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons. |

Charge distribution analysis provides insight into the electronic landscape of a molecule. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface. It is invaluable for identifying the electron-rich and electron-poor regions of a molecule, which are key to understanding intermolecular interactions.

In this compound, the MEP map would likely show negative potential (electron-rich regions, typically colored red or yellow) concentrated around the highly electronegative fluorine and nitrogen atoms. These sites are susceptible to electrophilic attack. Conversely, positive potential (electron-deficient regions, colored blue) would be expected around the hydrogen atom of the amino group and, to a lesser extent, the hydrogen atoms on the aromatic ring, indicating sites prone to nucleophilic interaction.

Aromaticity is a fundamental concept in chemistry, and computational methods can quantify it. Indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) or Nucleus-Independent Chemical Shift (NICS) are used to assess the degree of electron delocalization in a cyclic system. HOMA is based on geometric parameters (bond lengths), while NICS is a magnetic criterion calculated at the ring's center.

For this compound, these calculations would quantify the aromatic character of the benzene (B151609) ring. The presence of the activating amino group and the deactivating fluoro group would likely cause minor deviations in bond lengths and electron delocalization compared to unsubstituted benzene, which would be reflected in the calculated aromaticity indices.

Conformational Analysis and Energetic Landscape

Conformational analysis is crucial for flexible molecules like this compound, which has rotational freedom around the C-N bond and within the pentyl chain. Computational methods can map the potential energy surface to identify stable conformers (local minima) and the transition states that connect them. This energetic landscape determines the relative populations of different conformers at a given temperature.

The orientation of the pentyl group relative to the fluorophenyl ring would be a primary focus. Steric hindrance between the alkyl chain and the ortho-fluoro substituent would likely influence the preferred rotational angles. The interplay of steric effects and weak intramolecular interactions, such as hydrogen bonds, would define the geometry of the most stable conformer.

Illustrative Data: Relative Energies of Hypothetical Conformers

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| A (Global Minimum) | ~90° | 0.00 | ~75% |

| B | ~180° | 1.5 | ~15% |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants. For this compound, methods like Gauge-Independent Atomic Orbital (GIAO) would be used. The predicted ¹⁹F NMR chemical shift would be particularly sensitive to the electronic environment created by the N-pentylamino group.

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated to generate a theoretical IR spectrum. This allows for the assignment of specific absorption bands to molecular motions, such as the N-H stretch, C-F stretch, aromatic C-H stretches, and various bending modes.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. It calculates the energies of electronic transitions, primarily the π → π* transitions within the aromatic ring. The substitution pattern is expected to cause shifts in the absorption maxima (λ_max) compared to aniline or fluorobenzene.

Illustrative Data: Predicted Key Spectroscopic Parameters

| Spectrum | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | 6.8-7.2 ppm | Aromatic Protons |

| ¹³C NMR | Chemical Shift (δ) | 115-155 ppm | Aromatic Carbons |

| IR | Wavenumber (cm⁻¹) | ~3400 cm⁻¹ | N-H Stretch |

| IR | Wavenumber (cm⁻¹) | ~1250 cm⁻¹ | C-F Stretch |

Reaction Mechanism Elucidation through Transition State Modeling

Computational chemistry provides deep insight into reaction mechanisms by allowing for the modeling of reaction pathways and the characterization of transition states. For this compound, a relevant reaction to study would be electrophilic aromatic substitution.

The amino group is a strong activating group and is ortho-, para-directing, while the fluorine atom is a deactivating group but is also ortho-, para-directing. A computational study could model the reaction pathway for, say, nitration or bromination. By calculating the energies of the intermediates and transition states for attack at the different positions on the ring (ortho, meta, para to the amino group), the regioselectivity of the reaction can be predicted. The calculations would reveal the activation energy for each pathway, with the lowest activation energy corresponding to the major product, which is expected to be the para-substituted isomer due to steric hindrance at the ortho positions from both the fluorine and N-pentyl groups.

Structure-Reactivity Relationship Studies via Computational Methods

The structure-reactivity relationship of an organic molecule is fundamentally governed by the distribution of electrons within its framework. In this compound, the presence of a fluorine atom at the ortho position and a pentyl group on the nitrogen atom significantly influences the electron density of the aniline ring and the amino group. Computational methods, particularly quantum chemical calculations, allow for the detailed examination of these effects.

The fluorine atom, being highly electronegative, exerts a strong -I (negative inductive) effect, withdrawing electron density from the benzene ring. This effect is most pronounced at the carbon atom to which it is attached and diminishes with distance. Conversely, the N-pentylamino group acts as an electron-donating group through its +M (positive mesomeric) effect, where the lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the aromatic ring. The N-pentyl group, being an alkyl group, also contributes a weak +I (positive inductive) effect.

Computational studies on 2-fluoroaniline (B146934) have shown that the geometry of the heavy atom backbone is consistent with the effects of the electron-withdrawing fluorine atom. umanitoba.ca For this compound, it is anticipated that the C-F bond length will be shorter than a typical C-C bond, and the C-N bond may exhibit some double bond character due to the delocalization of the nitrogen lone pair. The interplay between the electron-withdrawing nature of the fluorine and the electron-donating nature of the N-pentylamino group will create a unique electronic environment that dictates the molecule's reactivity towards electrophilic and nucleophilic reagents.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

While specific HOMO and LUMO energy values for this compound are not available, we can analyze the data from related compounds to predict its electronic behavior.

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| m-fluoroaniline | CAM-B3LYP/LanL2DZ | -6.83 | -0.54 | 6.29 |

| 2-bromo-6-chloro-4-fluoroaniline (B1268482) | B3LYP/6-31+G(d,p) | -5.87 | -0.89 | 4.98 |

Data for m-fluoroaniline and 2-bromo-6-chloro-4-fluoroaniline are used to illustrate the typical range of HOMO, LUMO, and energy gap values for fluorinated anilines as calculated by DFT methods. chemrxiv.orgresearchgate.net

Based on these related structures, it is expected that the HOMO of this compound will be primarily localized on the aniline ring and the nitrogen atom, reflecting its nucleophilic character. The LUMO is likely to be distributed over the aromatic ring, indicating that electrophilic attack would occur at the electron-rich positions of the ring. The N-pentyl group would likely increase the energy of the HOMO compared to 2-fluoroaniline, making the molecule a better electron donor.

Exploration of Utility and Applications of 2 Fluoro N Pentylaniline

Role as a Building Block in Advanced Organic Synthesis

N-alkylanilines, particularly those bearing fluorine atoms, are versatile intermediates in the synthesis of a wide array of organic molecules. nih.gov The fluorine atom can significantly influence the electronic properties and reactivity of the aniline (B41778) ring, while the N-pentyl group provides solubility in organic solvents and can play a role in the physical properties of the final products.

Precursor for Fluorinated Heterocyclic Compounds

Fluorinated anilines are common starting materials for the synthesis of fluorinated heterocycles, which are of great interest in medicinal chemistry and materials science due to their unique biological and physical properties. ineosopen.orgmdpi.comresearchgate.net The amino group of 2-fluoro-N-pentylaniline can participate in various cyclization reactions to form nitrogen-containing heterocyclic rings.

For instance, N-alkylanilines can react with appropriate precursors to form fluorinated versions of important heterocyclic scaffolds such as indoles, quinolines, and benzimidazoles. ineosopen.orgacs.org The general synthetic strategies often involve the reaction of the aniline nitrogen with a bifunctional electrophile, leading to ring closure. The ortho-fluoro substituent can modulate the regioselectivity of these reactions and the properties of the resulting heterocyclic products.

A general representation of such a transformation is the synthesis of N-substituted pyrroles from anilines. While specific studies on this compound are not available, the reaction of p-fluoroaniline with 2,5-dimethoxytetrahydrofuran (B146720) has been shown to produce the corresponding N-substituted pyrrole, albeit in lower yields compared to non-fluorinated anilines, indicating that electronic effects of the fluorine atom play a significant role. acs.org

Intermediate in the Synthesis of Complex Organic Scaffolds

The term "scaffold" in chemistry refers to a core molecular framework upon which other chemical groups can be built. google.com this compound can serve as a foundational piece for constructing more elaborate and complex organic molecules. The aniline core provides a rigid aromatic platform, and the amine and the potential for further substitution on the ring offer multiple points for chemical modification.

For example, the nitrogen atom can be engaged in coupling reactions, such as the Buchwald-Hartwig amination, to form larger, more complex amine-based structures. Additionally, the aromatic ring can be further functionalized through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, although the directing effects of the amino and fluoro groups would need to be considered.

Component in the Synthesis of Novel Oligomers and Polymers

Anilines are well-known monomers for the synthesis of conducting polymers, with polyaniline being a prominent example. The incorporation of fluorine and an alkyl chain into the aniline monomer, as in this compound, can be expected to modify the properties of the resulting polymers. The fluorine atom can enhance the oxidative stability and tune the electronic properties of the polymer, while the pentyl group can improve solubility and processability.

While no specific studies on oligomers or polymers derived from this compound were found, the general principle of aniline polymerization suggests its potential in this area. The synthesis of oligoanilines with specific functionalities is an active area of research for applications in organic electronics.

Application in Materials Science Research

The unique combination of a polar fluoro-substituted aromatic ring and a nonpolar pentyl chain makes this compound an interesting candidate for applications in materials science, particularly in the fields of functional polymers and liquid crystals.

Incorporation into Functional Polymeric Materials (e.g., for electronic or optical properties)

The incorporation of fluorinated moieties into polymers is a common strategy to enhance their thermal stability, chemical resistance, and to modify their electronic and optical properties. acs.org If polymerized, this compound could yield a material with interesting conducting or semi-conducting properties. The fluorine atom's electron-withdrawing nature would influence the polymer's redox potential and conductivity. The N-pentyl group would likely increase the solubility of the polymer, making it more amenable to solution-based processing techniques for fabricating thin films for electronic devices.

Role in Liquid Crystalline Systems

Aniline derivatives are frequently used as core components in the synthesis of liquid crystals. google.comgoogle.com.pgnycu.edu.tw The rigid aromatic ring of this compound could serve as a mesogenic (liquid crystal-forming) core. The fluorine atom can introduce a lateral dipole moment, which is a crucial factor in determining the dielectric anisotropy of the liquid crystal material, a key parameter for display applications. google.comnycu.edu.tw The pentyl chain would act as a flexible tail, which is essential for the formation of liquid crystalline phases.

Development as a Ligand or Organocatalyst Precursor in Catalytic Systems

The utility of this compound as a precursor for ligands and organocatalysts, while not extensively documented in dedicated studies, can be inferred from the broader context of aniline derivatives in catalysis. The structural features of this compound, namely the ortho-fluorine substituent and the N-pentyl group, offer specific steric and electronic properties that are relevant for catalyst design.

The synthesis of N-heterocyclic carbenes (NHCs), a prominent class of organocatalysts, often starts from aniline derivatives. scripps.edutcichemicals.com These precursors are typically converted into imidazolium (B1220033) salts, which are then deprotonated to yield the active NHC. tcichemicals.comchemrxiv.org The substituents on the aniline ring play a crucial role in tuning the electronic and steric properties of the resulting NHC ligand, which in turn influences the activity and selectivity of the transition metal complexes they form. nih.gov For instance, the electron-withdrawing nature of the fluorine atom in this compound would be expected to enhance the π-acceptor properties of the corresponding NHC ligand. This can be advantageous in certain catalytic applications, such as electrophilic cyclization reactions. nih.gov

While no specific NHCs derived from this compound are reported, the synthesis of NHC precursors from other anilines is well-established. For example, bifunctional imidazolium salts have been prepared and used to generate palladium(II) and copper(I) NHC complexes that show catalytic activity. chemrxiv.org The general synthetic routes to these precursors suggest that this compound could, in principle, be utilized in a similar fashion to generate novel NHC ligands.

Furthermore, aniline derivatives can act as ligands themselves or be incorporated into larger ligand scaffolds for transition metal catalysis. For example, transition metal complexes with Schiff base ligands derived from fluorinated benzohydrazides have been synthesized and their catalytic activities in oxidation reactions have been evaluated. mdpi.com In one study, a Schiff base ligand, 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide, was used to prepare a series of transition metal complexes. These complexes were shown to catalyze the oxidation of aniline to azobenzene. mdpi.com Although this ligand is not directly derived from this compound, it demonstrates the utility of the 2-fluoroaniline (B146934) moiety in constructing catalytically active metal complexes.

Another relevant area is the N-alkylation of anilines catalyzed by transition metals. For instance, the ruthenium-catalyzed N-alkylation of p-fluoroaniline with pentanol (B124592) has been reported. unica.it While this involves a different isomer, it highlights the reactivity of the N-H bond in fluoroanilines, a key step in many ligand synthesis and catalytic cycles.

Table 1: Potential Catalytic Applications and Relevant Precursors

| Catalytic System | Precursor/Ligand Type | Potential Role of this compound | Relevant Research Context |

| Organocatalysis | N-Heterocyclic Carbene (NHC) | Precursor for novel NHC ligands with modified electronic properties due to the ortho-fluoro substituent. | General synthesis of NHC precursors from anilines. scripps.edutcichemicals.comchemrxiv.org |

| Transition Metal Catalysis | Schiff Base Ligands | Building block for Schiff base ligands, where the 2-fluoroaniline moiety can influence the catalytic activity of the metal center. | Catalytic oxidation using transition metal complexes of a Schiff base derived from 2-fluorobenzohydrazide. mdpi.com |

| C-N Bond Formation | Substrate/Ligand | Reactant in N-alkylation reactions or precursor to ligands for cross-coupling reactions. | Ruthenium-catalyzed N-alkylation of p-fluoroaniline. unica.it |

Design and Synthesis of Fluorescent Probes and Chemical Sensors

The design of fluorescent probes and chemical sensors often relies on the principle of modulating the photophysical properties of a fluorophore through interaction with a specific analyte. rsc.org Aniline derivatives are frequently employed as building blocks in the synthesis of such probes due to their electron-donating properties, which can be fine-tuned by substituents on the aromatic ring and the nitrogen atom. nih.gov

The core structure of many fluorescent sensors consists of a receptor unit, which binds the analyte, and a signaling unit (the fluorophore), which reports the binding event through a change in fluorescence. rsc.orgnih.gov The this compound molecule possesses features that could be exploited in the design of such systems. The ortho-fluoro substituent can influence the electronic properties and conformation of the molecule, potentially affecting the fluorescence quantum yield and Stokes shift of a derived fluorophore. The N-pentyl group provides a degree of lipophilicity which can be useful for tuning solubility and for interactions with hydrophobic environments.

While there are no specific reports on the use of this compound in fluorescent probes, the synthesis of fluorescent dyes from structurally related fluorinated aromatic compounds is well-documented. For example, 4-fluorobenzaldehyde (B137897) has been used as a starting material for the synthesis of fluorescent dyes. nih.gov In this context, the amino group of this compound could serve as a reactive handle for coupling to a fluorophore scaffold or as an intrinsic part of the fluorophore system itself.

The general approach to designing a fluorescent sensor often involves linking a recognition moiety to a fluorophore. The recognition event, such as the binding of a metal ion or an anion, alters the electronic structure of the fluorophore, leading to a change in its emission properties (e.g., "turn-on" or "turn-off" fluorescence). angtech.com The nitrogen atom of the N-pentylaniline group could potentially act as a binding site for certain analytes, or the entire molecule could be incorporated into a larger, more complex receptor.

Table 2: Components and Design Principles for Fluorescent Probes

| Component | Function | Potential Role of this compound Moiety |

| Fluorophore | Emits light upon excitation. | Could be part of the core fluorophore structure or a substituent that modulates its properties. |

| Receptor | Binds specifically to the target analyte. | The aniline nitrogen could act as a simple binding site or the entire molecule could be part of a larger receptor. |

| Linker | Connects the fluorophore and the receptor. | The N-pentyl chain could be functionalized to attach to other molecular components. |

Supramolecular Chemistry and Host-Guest Interactions Involving this compound

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. news-medical.net A key area within this field is host-guest chemistry, which involves the binding of a smaller "guest" molecule within a larger "host" molecule. researchgate.net The principles of molecular recognition govern the specificity and strength of these interactions. rsc.org

In the context of host-guest chemistry, this compound could potentially act as a guest molecule, fitting into the cavity of a suitable host. The selectivity of this binding would depend on the complementarity in size, shape, and chemical properties between the host and the guest. For example, macrocyclic hosts such as cyclodextrins are known to encapsulate hydrophobic guest molecules in their cavities. uc.ptmdpi.com The pentyl chain of this compound would be a prime candidate for inclusion within a cyclodextrin (B1172386) cavity.

Conversely, derivatives of this compound could be incorporated into larger host structures. The aniline nitrogen provides a point for chemical modification, allowing for the covalent attachment of this unit to other molecular building blocks to create more complex supramolecular architectures. nih.gov

The principles of molecular recognition are also fundamental to the development of synthetic receptors for specific molecules. ijacskros.com While no receptors have been specifically designed to bind this compound, the types of interactions it can form provide a basis for how such a receptor could be designed. For example, a receptor could be synthesized with a cavity that is sterically and electronically complementary to this compound, incorporating hydrogen bond donors and acceptors, as well as aromatic surfaces for π-π stacking.

Table 3: Potential Supramolecular Interactions of this compound

| Type of Interaction | Molecular Feature of this compound | Potential Supramolecular Role |

| Hydrogen Bonding | N-H group (donor), Nitrogen lone pair (acceptor), Fluorine (acceptor) | Formation of self-assembled structures or binding to complementary hosts/guests. |

| π-π Stacking | Aromatic ring | Interaction with other aromatic systems in supramolecular assemblies. |

| Van der Waals Forces | Pentyl chain, overall molecular surface | Contribution to the stability of host-guest complexes and self-assembled structures. |

| Host-Guest Chemistry | Overall size and shape, lipophilic pentyl chain | Can act as a guest molecule for various macrocyclic hosts. |

Advanced Analytical Methodologies for the Detection and Quantification of 2 Fluoro N Pentylaniline

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile or thermally labile compounds like 2-fluoro-N-pentylaniline. The versatility of HPLC allows for the use of different stationary and mobile phases to optimize the separation from potential interferences.

Reversed-Phase (RP) Chromatography: This is the most common mode of HPLC used for the separation of moderately polar to non-polar compounds. For this compound, a non-polar stationary phase, typically a C18 or C8 bonded silica (B1680970), would be employed. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. scienceopen.com The mobile phase is generally a polar mixture, such as water or buffer with an organic modifier like acetonitrile (B52724) or methanol. mdpi.com The retention of N-alkylanilines in RP-HPLC is influenced by the length of the alkyl chain; thus, this compound would be expected to have a significant retention time on a C18 column. nih.govnih.gov Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to effectively separate a range of analytes with varying polarities. nih.gov

Normal-Phase (NP) Chromatography: In this mode, a polar stationary phase (e.g., silica or a bonded phase with polar functional groups like amino or cyano) is used with a non-polar mobile phase (e.g., hexane (B92381) with a polar modifier like isopropanol). sciex.com NP-HPLC is particularly useful for separating isomers and can offer different selectivity compared to RP-HPLC. The separation mechanism involves polar interactions, such as hydrogen bonding and dipole-dipole interactions, between the analyte's polar functional groups (the amino group and the fluorine atom) and the polar stationary phase. chromatographyonline.comnih.gov For N-substituted anilines, the interactions with the stationary phase can be quite specific, leading to effective separations. bioanalysis-zone.com

| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |

| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Silica, Amino, Cyano) |

| Mobile Phase | Polar (e.g., Water/Acetonitrile, Water/Methanol) | Non-polar (e.g., Hexane/Isopropanol) |

| Elution Order | Most polar elutes first | Most non-polar elutes first |

| Primary Interaction | Hydrophobic interactions | Polar interactions (H-bonding, dipole-dipole) |

| Typical Application | Broad applicability for moderately polar to non-polar compounds | Isomer separations, compounds with polar functional groups |

UV-Vis Detection: Aromatic amines like this compound inherently absorb ultraviolet (UV) light due to the presence of the benzene (B151609) ring. A Diode Array Detector (DAD) or a variable wavelength UV-Vis detector can be used for its quantification. The absorption maxima for N-substituted anilines are typically in the near-ultraviolet region. acs.orgscience-softcon.de For instance, the UV-visible spectrum of aniline (B41778) shows absorption peaks that are influenced by substitution on the ring and the nitrogen atom. researchgate.netias.ac.in A suitable wavelength for detection would be determined by recording the UV spectrum of a standard solution of this compound. For similar compounds, detection wavelengths around 205-230 nm have been utilized. doi.org